molecular formula C26H24N6O6S B2938400 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide CAS No. 902433-68-5

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide

Cat. No.: B2938400
CAS No.: 902433-68-5
M. Wt: 548.57
InChI Key: RLCLQBKHSMPPFX-UHFFFAOYSA-N
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Description

This compound (CAS: 902593-78-6, molecular formula: C₂₆H₂₅N₅O₄S, molecular weight: 503.57) is a triazoloquinazoline derivative featuring a 8,9-dimethoxy-substituted core, a 4-nitrophenyl group at position 2, and a sulfanyl-linked butanamide moiety with an N-(furan-2-yl)methyl substituent . The nitro group enhances electron-withdrawing effects, while the furan moiety may influence lipophilicity and metabolic stability.

Properties

IUPAC Name

2-[[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl]-N-(furan-2-ylmethyl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H24N6O6S/c1-4-22(25(33)27-14-17-6-5-11-38-17)39-26-28-19-13-21(37-3)20(36-2)12-18(19)24-29-23(30-31(24)26)15-7-9-16(10-8-15)32(34)35/h5-13,22H,4,14H2,1-3H3,(H,27,33)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLCLQBKHSMPPFX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C(=O)NCC1=CC=CO1)SC2=NC3=CC(=C(C=C3C4=NC(=NN42)C5=CC=C(C=C5)[N+](=O)[O-])OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H24N6O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

548.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide involves multiple steps, starting from readily available starting materials. The synthetic route typically includes the following steps:

    Formation of the Triazoloquinazoline Core: The synthesis begins with the preparation of the triazoloquinazoline core. This is achieved by reacting 8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazoline with appropriate reagents under controlled conditions.

    Introduction of the Sulfanyl Group: The next step involves the introduction of the sulfanyl group to the triazoloquinazoline core. This is typically done by reacting the intermediate with a suitable thiol reagent.

    Attachment of the Furan-2-ylmethyl Butanamide Moiety: The final step involves the attachment of the furan-2-ylmethyl butanamide moiety to the sulfanyl-substituted triazoloquinazoline intermediate. This is achieved through a coupling reaction using appropriate reagents and conditions.

Industrial production methods for this compound would likely involve optimization of these synthetic steps to ensure high yield and purity, as well as scalability for large-scale production.

Chemical Reactions Analysis

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide undergoes various chemical reactions, including:

    Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides or sulfones.

    Reduction: Reduction reactions can target the nitrophenyl group, converting the nitro group to an amino group.

    Substitution: The compound can participate in substitution reactions, particularly at the furan-2-ylmethyl butanamide moiety, where various substituents can be introduced.

    Coupling Reactions:

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various coupling reagents (e.g., EDC, DCC). The major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide has several scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules

    Biology: The compound has potential applications in biological research, particularly in the study of enzyme inhibition and protein interactions. Its structure allows it to interact with various biological targets, making it useful in biochemical assays.

    Medicine: The compound is being investigated for its potential therapeutic applications. Its ability to interact with specific molecular targets makes it a candidate for drug development, particularly in the treatment of diseases such as cancer and infectious diseases.

    Industry: The compound has potential applications in the development of new materials and chemical processes. Its unique structure and reactivity make it valuable in the design of new industrial products and processes.

Mechanism of Action

The mechanism of action of 2-{[8,9-dimethoxy-2-(4-nitrophenyl)-[1,2,4]triazolo[1,5-c]quinazolin-5-yl]sulfanyl}-N-[(furan-2-yl)methyl]butanamide involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can lead to various biological effects, depending on the specific enzyme targeted. The compound’s structure allows it to interact with multiple pathways, making it a versatile tool in biochemical research.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Analysis

The table below compares the target compound with structurally analogous triazoloquinazoline derivatives:

Compound Name Core Substituents Amide Substituent Key Functional Groups Molecular Weight Potential Bioactivity Insights
Target Compound 8,9-dimethoxy, 2-(4-nitrophenyl) N-(furan-2-yl)methyl Nitro, methoxy, sulfanyl, furan 503.57 Hypothesized antimicrobial activity
N-Cyclohexyl-2-[(8,9-dimethoxy-2-phenyl[...]-yl)sulfanyl]butanamide 8,9-dimethoxy, 2-phenyl N-cyclohexyl Phenyl, methoxy, sulfanyl Not Provided Likely reduced polarity vs. target
5-(4-(4-X-phenylsulfonyl)phenyl)-4-(2,4-difluorophenyl)-2H-1,2,4-triazole-3(4H)-thiones Sulfonyl, difluorophenyl N/A (triazole-thione) Sulfonyl, fluorine, triazole-thione Not Provided Demonstrated tautomerism affecting reactivity
Furan-supported 1,2,4-triazolo[1,5-c]pyrimidines Pyrimidine core Furan-linked alkyl Furan, triazole, pyrimidine Varies Antibacterial activity reported

Key Observations

Methoxy groups at positions 8 and 9 likely increase steric bulk and modulate solubility, a feature shared with ’s compound but absent in simpler triazolo derivatives .

Amide Group Variations :

  • The N-(furan-2-yl)methyl substituent in the target compound contrasts with the N-cyclohexyl group in . The furan moiety may improve metabolic stability compared to aliphatic cyclohexyl, as heteroaromatic groups often resist oxidative degradation .

Sulfanyl Linkage :

  • The sulfanyl (-S-) bridge in the target compound and ’s analog could enhance hydrogen-bonding capacity or redox activity compared to sulfonyl or thione groups in other triazoles .

Tautomerism and Reactivity :

  • Triazole-thione derivatives () exhibit tautomerism, which influences their reactivity and binding modes. The target compound’s fixed triazoloquinazoline core may reduce such dynamic behavior, favoring selective interactions .

Biological Activity Trends :

  • Furan-containing triazolo derivatives (e.g., ) show antibacterial activity, suggesting the target compound’s furan group may confer similar properties. However, the nitro group’s presence could shift activity toward antiparasitic or anticancer applications, as nitroarenes are common in such agents .

Research Findings and Hypotheses

  • Synthetic Accessibility : The target compound’s synthesis likely parallels methods for ’s analog, involving nucleophilic substitution or coupling reactions to introduce the sulfanyl and amide groups .
  • Pharmacokinetic Predictions : The nitro group may reduce oral bioavailability due to high polarity, while the furan moiety could enhance membrane permeability compared to cyclohexyl analogs .
  • Toxicity Considerations : Nitro groups can form reactive metabolites; thus, the compound’s safety profile requires evaluation in metabolic studies.

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